(S)-3-Hydroxy-gamma-butyrolactone

Chiral Purity Enantiomeric Excess Asymmetric Synthesis

(S)-3-Hydroxy-gamma-butyrolactone (CAS 7331-52-4), also known as (S)-4-Hydroxydihydrofuran-2(3H)-one, is a chiral γ-lactone with the molecular formula C4H6O3 and a molecular weight of 102.09 g/mol. This colorless to pale yellow liquid is miscible with water and alcohols but immiscible with petroleum ether , with a boiling point of 98-100 °C (0.3 mmHg), a density of 1.241 g/mL at 25 °C, and a refractive index of n20/D 1.464.

Molecular Formula C4H6O3
Molecular Weight 102.09 g/mol
CAS No. 7331-52-4
Cat. No. B1311449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Hydroxy-gamma-butyrolactone
CAS7331-52-4
Molecular FormulaC4H6O3
Molecular Weight102.09 g/mol
Structural Identifiers
SMILESC1C(COC1=O)O
InChIInChI=1S/C4H6O3/c5-3-1-4(6)7-2-3/h3,5H,1-2H2/t3-/m0/s1
InChIKeyFUDDLSHBRSNCBV-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Hydroxy-gamma-butyrolactone CAS 7331-52-4: A Critical Chiral Building Block for Pharmaceutical Synthesis and Procurement


(S)-3-Hydroxy-gamma-butyrolactone (CAS 7331-52-4), also known as (S)-4-Hydroxydihydrofuran-2(3H)-one, is a chiral γ-lactone with the molecular formula C4H6O3 and a molecular weight of 102.09 g/mol [1]. This colorless to pale yellow liquid [2] is miscible with water and alcohols but immiscible with petroleum ether , with a boiling point of 98-100 °C (0.3 mmHg), a density of 1.241 g/mL at 25 °C, and a refractive index of n20/D 1.464 [3]. Critically, the compound is defined by its specific optical rotation of [α]21/D 81 ± 1° (c = 2 in ethanol) , which is the definitive metric for its chiral identity. It serves as a fundamental chiral pool intermediate and versatile building block in asymmetric synthesis, primarily for the manufacture of high-value pharmaceuticals including statins, antibiotics, and neurological agents [4][5].

Why (S)-3-Hydroxy-gamma-butyrolactone Cannot Be Substituted with (R)-Enantiomer or Racemic γ-Butyrolactone in Critical Syntheses


Procurement decisions for chiral γ-butyrolactone building blocks carry severe downstream consequences. The specific (S)-enantiomer is not a generic reagent but a structural determinant of bioactivity and synthetic success. Substituting the (S)-enantiomer with its (R)-enantiomer (CAS 58081-05-3) or a racemic mixture leads to different or inactive stereoisomers in the final pharmaceutical product . For instance, the (R)-enantiomer is required for (R)-GABOB synthesis, while (S)-3-Hydroxy-gamma-butyrolactone provides the opposite chiral center . Using the racemate necessitates costly and inefficient chiral resolution steps, reducing overall yield and increasing production costs [1]. Furthermore, a recent biocatalytic route achieved an enantiomeric excess (ee) of 99.3% for the (S)-form [2], a level of optical purity unattainable with generic or racemic substitutes. The following evidence demonstrates why generic substitution fails across key performance dimensions and why this specific (S)-enantiomer is irreplaceable in validated synthetic pathways.

Procurement-Relevant Quantitative Evidence: Differentiating (S)-3-Hydroxy-gamma-butyrolactone from Analogs


Enantiomeric Excess (ee) as a Critical Procurement Specification for (S)-3-Hydroxy-gamma-butyrolactone

The enantiomeric excess (ee) is the single most critical specification for (S)-3-Hydroxy-gamma-butyrolactone procurement. A leading commercial supplier certifies an ee of 99% , while a recent biocatalytic process demonstrated an ee of 99.3% as verified by chiral GC [1]. In contrast, a natural extract from saffron waste yielded an ee of only 14% for the (S)-enantiomer [2], illustrating the vast quality gulf between research-grade material and less refined sources. Using material with lower ee directly impacts the optical purity of downstream drug candidates, potentially necessitating costly re-purification or leading to batch failure.

Chiral Purity Enantiomeric Excess Asymmetric Synthesis Quality Control

Validated Intermediate Role of (S)-3-Hydroxy-gamma-butyrolactone in FDA-Approved Drug Synthesis

(S)-3-Hydroxy-gamma-butyrolactone is a validated key intermediate in the synthesis of multiple commercial drugs, a claim supported by patent literature. It is explicitly named as the starting material for Atorvastatin (Lipitor®) [1][2], Linezolid (Zyvox®) [3], and L-Carnitine [4]. In contrast, its structural analog, gamma-butyrolactone (GBL), lacks the (S)-hydroxy group and is primarily known as an industrial solvent and precursor to the recreational drug GHB , highlighting its unsuitability for pharmaceutical applications. The (S)-enantiomer's unique stereochemistry is essential for introducing the correct chirality into these complex molecules.

Pharmaceutical Intermediate Atorvastatin Linezolid L-Carnitine

Economic Advantage of Novel Biocatalytic Routes to (S)-3-Hydroxy-gamma-butyrolactone

A 2023 study demonstrated a novel biosynthetic pathway for (S)-3-Hydroxy-gamma-butyrolactone using engineered E. coli and renewable d-xylose as feedstock [1]. This process, leveraging the enzyme's inherent stereoselectivity, avoids the expensive chiral resolution steps required by traditional chemical synthesis from petrochemicals. Economic analysis of a similar bio-derived process projects production costs at industrial scale to be less than 50% of current commercial offerings [2]. This represents a significant cost advantage over traditional petrochemical routes, which are described as 'expensive and resource-intensive' [2].

Biocatalysis Green Chemistry Process Economics Cost Reduction

High-Value Application Scenarios for Procured (S)-3-Hydroxy-gamma-butyrolactone


Synthesis of Statin Drugs (e.g., Atorvastatin)

The most prominent application for (S)-3-Hydroxy-gamma-butyrolactone is as a chiral intermediate in the synthesis of statins, a class of HMG-CoA reductase inhibitors used to lower cholesterol. It is a key precursor for Atorvastatin (Lipitor®), one of the best-selling pharmaceuticals globally [1]. The (S)-stereochemistry of the lactone is essential for introducing the correct chiral center into the final drug molecule. Procuring this specific intermediate ensures the synthesis of the active enantiomer of the drug, directly impacting its therapeutic efficacy [2].

Manufacture of Oxazolidinone Antibiotics (e.g., Linezolid)

(S)-3-Hydroxy-gamma-butyrolactone serves as a key building block for the synthesis of Linezolid (Zyvox®), a potent antibiotic of the oxazolidinone class used to treat serious Gram-positive bacterial infections, including MRSA and VRE [3]. The chiral center derived from the lactone is critical for the drug's mechanism of action, which involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. The use of the optically pure (S)-enantiomer is mandatory for achieving the required antibacterial activity [4].

Production of Neurological and Metabolic Agents (R)-GABOB, (S)-Oxiracetam, and L-Carnitine

This chiral lactone is the cornerstone for synthesizing several important neurological and metabolic compounds. It is a key intermediate for the neuromodulator (R)-GABOB, the nootropic agent (S)-Oxiracetam , and the essential nutrient L-Carnitine [5]. For L-Carnitine, the (S)-hydroxy group of the lactone directly translates to the (R)-stereochemistry of the final product, a configuration essential for its biological function in fatty acid metabolism. Procurement of high-ee material is vital for producing these bioactive compounds with the correct stereochemistry [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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